molecular formula C16H15ClN2O3S B5760738 N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5760738
M. Wt: 350.8 g/mol
InChI Key: GUHYZMLEQOSYQZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound was first synthesized in 2003 and has since been the subject of numerous scientific investigations. In

Mechanism of Action

N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a selective inhibitor of JAK3, which is a key signaling protein involved in the immune response. JAK3 is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can block the signaling pathways that lead to the activation of these immune cells. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma and interleukin-17, in the blood and tissues of patients with autoimmune diseases. This indicates that N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can modulate the immune response and reduce inflammation. In addition, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to improve clinical outcomes in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. In addition, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical studies, which provides a wealth of data on its pharmacological properties and therapeutic potential. However, one of the limitations of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is that it can have off-target effects on other JAKs, such as JAK1 and JAK2. This can complicate the interpretation of experimental results and limit the specificity of the compound.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate its potential applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to explore its combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to enhance its therapeutic efficacy. Finally, there is a need to further elucidate the mechanism of action of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its off-target effects on other JAKs to improve its specificity and safety profile.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising small molecule drug that has potential therapeutic applications in various autoimmune diseases. The compound has been extensively studied for its pharmacological properties and therapeutic potential, and its mechanism of action has been well characterized. Despite its limitations, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide remains a useful tool for studying the role of JAK3 in the immune response and has several future directions for further investigation.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of a sulfonamide compound. The starting material for the synthesis is 3-chloroaniline, which is reacted with 2-pyrrolidone to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the final product, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound has been shown to inhibit the activity of Janus kinases (JAKs), which are key signaling proteins involved in the immune response. By inhibiting JAKs, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can modulate the immune response and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-3-1-4-13(11-12)18-23(21,22)15-8-6-14(7-9-15)19-10-2-5-16(19)20/h1,3-4,6-9,11,18H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHYZMLEQOSYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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